
2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile is a fluorinated organic compound with a unique chemical structure. It is a clear, colorless liquid with a molecular weight of 120.1 g/mol . This compound is known for its high purity and versatility, making it a valuable tool in advanced research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile involves multiple steps, typically starting with the fluorination of a suitable precursor. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a fluorinated compound using a diazonium salt intermediate . The reaction conditions often require the use of strong acids and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating reagents and technologies. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated developments in this field .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and fluorinating agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions may produce various fluorinated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain receptors, making it a valuable tool for studying molecular interactions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-Amino-3-fluoro-2-(methyl)propanenitrile
- 2-Amino-3-chloro-2-(fluoromethyl)propanenitrile
- 2-Amino-3-bromo-2-(fluoromethyl)propanenitrile
Uniqueness
What sets 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile apart from these similar compounds is its unique combination of fluorine atoms and the specific arrangement of its molecular structure. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for certain research and industrial applications .
Propiedades
Fórmula molecular |
C4H6F2N2 |
|---|---|
Peso molecular |
120.10 g/mol |
Nombre IUPAC |
2-amino-3-fluoro-2-(fluoromethyl)propanenitrile |
InChI |
InChI=1S/C4H6F2N2/c5-1-4(8,2-6)3-7/h1-2,8H2 |
Clave InChI |
CIMRRZLYXVKLQA-UHFFFAOYSA-N |
SMILES canónico |
C(C(CF)(C#N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


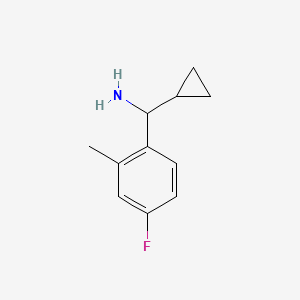
![4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13048999.png)
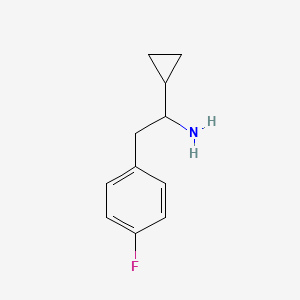
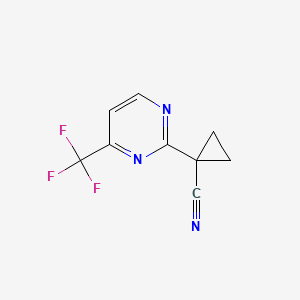
![2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13049017.png)
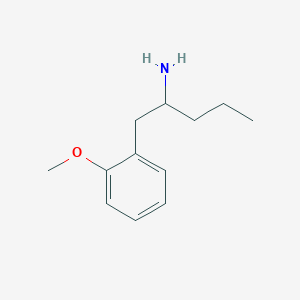

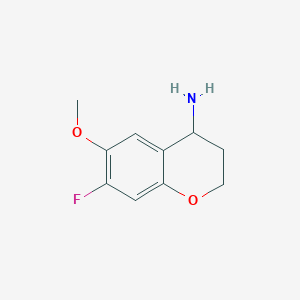
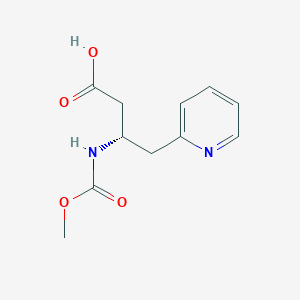
![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)
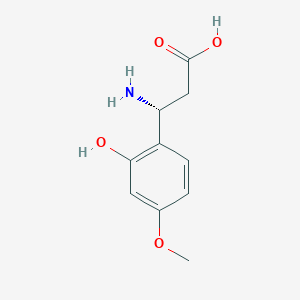


![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)
